molecular formula C17H22N8O B2885735 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034204-05-0

5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2885735
CAS No.: 2034204-05-0
M. Wt: 354.418
InChI Key: UYXQLOKTYJDMJY-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a pyrazole ring, and a piperidine moiety. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazolopyrimidine core, followed by the introduction of the pyrazole and piperidine rings. Common reagents used in these reactions include hydrazine, formamide, and various alkylating agents. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with modified functional groups or altered ring structures.

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. The compound’s ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

In industry, 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Comparison with Similar Compounds

When compared to other similar compounds, 5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include other triazolopyrimidines, pyrazoles, and piperidines, each with their own distinct properties and applications. For example, compounds like 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole have been studied for their antimicrobial potential .

Properties

IUPAC Name

5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O/c1-10-8-12(3)25-17(18-10)20-15(23-25)16(26)19-13-4-6-24(7-5-13)14-9-11(2)21-22-14/h8-9,13H,4-7H2,1-3H3,(H,19,26)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXQLOKTYJDMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NN4C(=CC(=NC4=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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